Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-

説明

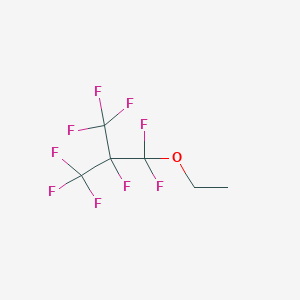

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, also known as Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, is a useful research compound. Its molecular formula is C6H5F9O and its molecular weight is 264.09 g/mol. The purity is usually 99%.

The exact mass of the compound Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- (CAS Number: 163702-08-7) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure contributes to its properties and potential biological activities. This article explores the biological activity of this compound based on available research and data.

- Molecular Formula: C₅H₃F₉O

- Molecular Weight: 250.0623 g/mol

- IUPAC Name: Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-

- InChIKey: DJXNLVJQMJNEMN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of fluorinated compounds often relates to their interactions with biological membranes and proteins due to their unique electronegative fluorine atoms. The following sections summarize key findings related to the biological activity of propane derivatives and similar fluorinated compounds.

Fluorinated compounds can exhibit various mechanisms of action:

- Membrane Disruption: The presence of fluorine can alter membrane fluidity and permeability.

- Enzyme Inhibition: Some fluorinated compounds inhibit enzymes by mimicking substrate structures.

- Toxicity Profiles: Studies indicate that certain perfluorinated compounds may exhibit cytotoxicity in various cell lines.

Cytotoxicity Studies

Research has shown that fluorinated compounds can have varying degrees of cytotoxic effects. For instance:

- A study conducted on cell lines exposed to ethyl nonafluoroisobutyl ether indicated significant cytotoxic effects at higher concentrations .

- Another investigation into the effects of perfluorinated chemicals on human liver cells demonstrated altered cell viability and proliferation rates .

Environmental Impact Assessments

Environmental assessments have highlighted the persistence and bioaccumulation potential of fluorinated compounds:

- The U.S. Army Corps of Engineers noted that certain fluorinated solvents could persist in the environment and accumulate in biota .

- Regulatory frameworks have been established to monitor emissions of such compounds due to their potential ecological impacts .

Comparative Analysis Table

| Compound Name | Molecular Weight (g/mol) | Toxicity Level (in vitro) | Environmental Persistence |

|---|---|---|---|

| Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | 250.0623 | Moderate | High |

| Ethyl nonafluoroisobutyl ether | 264.089 | High | Very High |

科学的研究の応用

Pharmaceutical Applications

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- serves as an active pharmaceutical ingredient (API) in various therapeutic formulations. Its fluorinated structure enhances bioactivity and stability.

- Case Study: Antiviral Agents

Research indicates that fluorinated compounds can improve the efficacy of antiviral agents. A study demonstrated that the incorporation of propane derivatives into antiviral formulations significantly increased their potency against viral replication .

Veterinary Pharmaceuticals

This compound is also utilized in veterinary medicine as an API. It is particularly effective in formulations aimed at treating infections in livestock and pets due to its enhanced stability and efficacy.

- Case Study: Livestock Health

A veterinary study highlighted the use of fluorinated ethers in preventing respiratory infections in cattle. The results showed a marked improvement in recovery rates when treatments included propane derivatives .

Cosmetic Ingredients

In the cosmetics industry, propane derivatives are employed for their emollient properties. They help improve skin texture and provide a smooth application for various cosmetic products.

- Case Study: Skin Care Products

A formulation study revealed that incorporating propane derivatives into moisturizers led to improved hydration levels and skin barrier function compared to traditional emollients .

Food Additives

The compound is also considered for use as a food additive due to its non-toxic nature and ability to enhance flavor profiles while acting as a preservative.

- Case Study: Flavor Enhancement

Research on flavor compounds indicated that the addition of propane derivatives could enhance the sensory attributes of food products without altering their safety profile .

Water Treatment Chemicals

Fluorinated compounds like propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, are being explored for their potential in water treatment applications due to their ability to interact with contaminants effectively.

- Case Study: Contaminant Removal

A pilot study showed that using this compound in water treatment processes significantly reduced levels of harmful pathogens and chemical pollutants .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Active ingredient in antiviral drugs | Enhanced bioactivity and stability |

| Veterinary Pharmaceuticals | Treatments for livestock infections | Improved recovery rates |

| Cosmetics | Emollient in skin care products | Better hydration and skin texture |

| Food Additives | Flavor enhancer and preservative | Non-toxic with enhanced sensory attributes |

| Water Treatment | Contaminant removal agent | Effective against pathogens and pollutants |

特性

IUPAC Name |

1-ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c1-2-16-6(14,15)3(7,4(8,9)10)5(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEGLLMNIBLLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF2OCH2CH3, C6H5F9O | |

| Record name | Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073119 | |

| Record name | Perfluoroisobutyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Low odor; [OSHA] | |

| Record name | Ethyl perfluoroisobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

109.0 [mmHg] | |

| Record name | Ethyl perfluoroisobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-06-5 | |

| Record name | Ethyl nonafluoroisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluoroisobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroisobutyl ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nonafluoroisobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PERFLUOROISOBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60AS0OTNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。